1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)
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Overview
Description
1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core with two 3,4-dimethylbenzene groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of α,α′-dibromo-o-xylene with 3,4-dimethylbenzene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)
- 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)
- 1,1’-[1,2-Phenylenebis(methylene)]bis(2,2,3,4,4-pentamethylphosphetane)
Uniqueness
1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is unique due to its specific substitution pattern and the presence of dimethyl groups on the benzene rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry and material science .
Properties
CAS No. |
177330-62-0 |
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Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-[[2-[(3,4-dimethylphenyl)methyl]phenyl]methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-17-9-11-21(13-19(17)3)15-23-7-5-6-8-24(23)16-22-12-10-18(2)20(4)14-22/h5-14H,15-16H2,1-4H3 |
InChI Key |
HNINNDDIUGQJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2CC3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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